molecular formula C11H21NO3 B3020982 Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate CAS No. 1169871-50-4

Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate

Cat. No. B3020982
CAS RN: 1169871-50-4
M. Wt: 215.29 g/mol
InChI Key: VRPVHBYXXVIEBV-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate is a chemical compound that is not directly mentioned in the provided papers. However, a related compound, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, has been synthesized and studied, indicating the interest in derivatives of dimethylmorpholino compounds for their potential biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful optimization of conditions to achieve high yields. For instance, ethyl 4-(4-nitrophenoxy) picolinate was synthesized through a three-step process starting from 2-picolinic acid, with a total yield of 78.57% . Although the synthesis of Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate is not described, similar synthetic strategies could potentially be applied, involving the formation of the morpholino moiety and its subsequent esterification with the appropriate carboxylic acid derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (1H NMR) . Additionally, for the mecarbinate derivative mentioned, single-crystal X-ray analysis was performed, and the molecular structure was optimized using density functional theory (DFT) calculations . These methods are crucial for determining the precise structure of complex organic molecules, including Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate. However, the synthesis of potential metabolites of a related compound, ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate, involved the development of stereospecific oxidizing reagents and conditions, highlighting the complexity and sensitivity of such systems . This suggests that the chemical reactions of Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate would require careful selection of reagents and conditions to achieve the desired transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate are not directly reported in the provided papers. However, the study of similar compounds, such as the mecarbinate derivative, through experimental and theoretical methods provides insights into the properties that could be expected for Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate, such as solubility, crystallinity, and stability . These properties are essential for understanding the compound's behavior in various environments and potential applications.

Safety and Hazards

The safety and hazards of Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate are not specified in the web search results. It is intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-14-11(13)10(4)12-6-8(2)15-9(3)7-12/h8-10H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPVHBYXXVIEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1CC(OC(C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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